molecular formula C21H15NO2S B15101937 Isoquinolin-1-yl(phenyl)methyl thiophene-2-carboxylate

Isoquinolin-1-yl(phenyl)methyl thiophene-2-carboxylate

Cat. No.: B15101937
M. Wt: 345.4 g/mol
InChI Key: UZEWAGNQYRDKJM-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl(phenyl)methyl thiophene-2-carboxylate is a heterocyclic compound featuring three distinct moieties:

  • Isoquinoline: A bicyclic aromatic structure known for its role in medicinal chemistry, particularly in alkaloids with antimicrobial and anticancer properties.
  • Thiophene-2-carboxylate ester: A sulfur-containing heterocycle that serves as a bioisostere for benzene, often improving metabolic stability and bioavailability.

The ester linkage may confer tunable hydrolysis rates, influencing pharmacokinetics compared to amide or carboxylic acid analogs .

Properties

Molecular Formula

C21H15NO2S

Molecular Weight

345.4 g/mol

IUPAC Name

[isoquinolin-1-yl(phenyl)methyl] thiophene-2-carboxylate

InChI

InChI=1S/C21H15NO2S/c23-21(18-11-6-14-25-18)24-20(16-8-2-1-3-9-16)19-17-10-5-4-7-15(17)12-13-22-19/h1-14,20H

InChI Key

UZEWAGNQYRDKJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-yl(phenyl)methyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with phenylmethyl bromide, followed by the introduction of the thiophene-2-carboxylate group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(phenyl)methyl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Isoquinolin-1-yl(phenyl)methyl thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(phenyl)methyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs:

Structural and Functional Analogues

Compound Name Molecular Formula Key Features Biological Activity Notable Differences
Isoquinolin-1-yl(phenyl)methyl thiophene-2-carboxylate Not explicitly provided Combines isoquinoline, phenylmethyl, and thiophene-2-carboxylate. Hypothesized: Enzyme inhibition (e.g., kinases). Unique fusion of isoquinoline with thiophene ester; distinct from classic alkaloids.
Thiophene fentanyl hydrochloride [] C₂₄H₂₆N₂OS•HCl Thiophene substituent in opioid framework. Potent µ-opioid receptor agonist. Lacks isoquinoline; pharmacological target diverges entirely (CNS vs. potential anticancer).
Tofenamic acid [] C₁₆H₁₄ClNO₂ Diphenylamine derivative with carboxylate. NSAID; COX inhibitor. Replaces thiophene with carboxylated benzene; no isoquinoline moiety.
Quinoline-3-carboxylate derivatives Variable Quinoline core with carboxylate esters. Antimalarial, anticancer. Isoquinoline’s positional isomer (quinoline) alters binding affinity to biological targets.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The thiophene ring may resist oxidative metabolism better than furan or pyrrole analogs, while the ester group could undergo slower hydrolysis than amides .
  • Toxicity : Analogous to Thiophene fentanyl hydrochloride (), insufficient toxicological data exist for the target compound, necessitating caution in therapeutic applications.

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